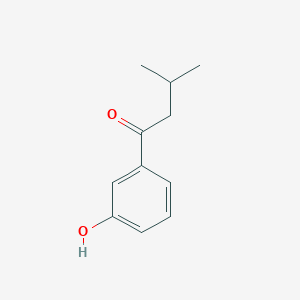

1-(3-Hydroxyphenyl)-3-methylbutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWZSCDKXYUCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Modifications and Derivatization Strategies for Enhancing Bioactivity and Probe Development

Rational Design of Analogues through Functional Group Transformations

The rational design of analogues focuses on systematically altering specific parts of the molecule—the phenolic hydroxyl group, the phenyl ring, and the isobutyl chain—to understand structure-activity relationships (SAR) and optimize desired properties.

Studies on JDTic, a potent and selective kappa-opioid receptor (KOR) antagonist that contains the 3-hydroxyphenyl group, have explored such modifications. Replacing the 3-hydroxyl group with a fluoro substituent resulted in compound 4f , which maintained high potency as a KOR antagonist (Ke = 0.023 nM) and exhibited increased potency as a mu (μ) antagonist compared to JDTic. nih.gov This demonstrates that while the hydroxyl group is important, other functional groups capable of acting as hydrogen bond acceptors can preserve or even enhance specific activities. Altering the position of a hydroxyl group can also significantly affect a compound's hydrogen-bonding capacity and lipophilicity, which in turn can shift receptor affinity. researchgate.net

Table 1: Effect of Phenyl Ring Hydroxyl Modification on Opioid Receptor Antagonism Ke values were determined using a [³⁵S]GTPγS binding assay. A lower Ke value indicates higher antagonist potency.

| Compound | Modification on Phenyl Ring | Receptor | Antagonist Potency (Ke, nM) | Selectivity (κ vs μ) |

|---|---|---|---|---|

| JDTic Analog (4d/AT-076) | 3-OH (hydroxyl) | κ (kappa) | 0.1 | 123-fold |

| μ (mu) | 12.3 | |||

| δ (delta) | 240 | |||

| JDTic Analog (4f) | 3-F (fluoro) | κ (kappa) | 0.023 | 154-fold |

| μ (mu) | 3.55 | |||

| δ (delta) | 128 |

Source: nih.gov

Alkylation and esterification are common methods to modify phenolic hydroxyls, transforming them into ethers and esters, respectively. These modifications alter the compound's lipophilicity, hydrogen-bonding capability, and metabolic stability. By capping the polar hydroxyl group, these strategies can enhance membrane permeability and change how the molecule interacts with its biological target. torvergata.it

For example, studies on other hydroxyphenyl ketones have shown that converting the phenolic hydroxyls to ethers can introduce specific biological activities. nih.gov In research on flavonoid derivatives, the methylation and benzylation of hydroxyl groups are standard procedures to probe structure-activity relationships. researchgate.net Esterification is not always a successful strategy for improving bioactivity; in some cases, it has been shown to reduce the desired effect, such as the antibacterial activity of certain phenols. nih.gov The choice between alkylation and esterification depends on the desired physicochemical properties and the specific biological target. nih.govnih.gov

Table 2: General Strategies for Phenolic Hydroxyl Modification

| Modification Type | Reagents/Conditions | Resulting Functional Group | Key Physicochemical Change |

|---|---|---|---|

| Alkylation (Etherification) | Alkyl halides (e.g., dimethyl sulfate, benzyl (B1604629) chloride) in the presence of a base (e.g., K₂CO₃) | Ether (-OR) | Increases lipophilicity, removes hydrogen bond donor capability. |

| Esterification | Acyl chlorides or carboxylic acids | Ester (-OCOR) | Increases lipophilicity, may act as a prodrug, removes hydrogen bond donor. |

Source: torvergata.itresearchgate.net

Modifying the isobutyl "alkyl chain" or adding substituents to the phenyl ring offers further avenues for optimizing molecular properties. Aromatic ketones are versatile intermediates where the carbonyl group can be transformed, or substitutions can be made on the aromatic ring. numberanalytics.com

In the context of complex ligands like JDTic, the alkyl portions of the molecule are crucial for activity. The removal of methyl groups from the piperidine (B6355638) ring of JDTic analogues was studied to determine their necessity. The results showed that neither the 3-methyl nor the 3,4-dimethyl groups were essential for producing potent and selective kappa opioid receptor antagonists, indicating a degree of structural flexibility in that region of the molecule. nih.gov

Furthermore, direct substitution on the alkyl chain of simpler hydroxyphenyl ketones can be achieved. For instance, chlorination of the carbon alpha to the ketone group in 3-hydroxyacetophenone using sulfuryl chloride is a known transformation, yielding an α-haloketone that serves as a reactive intermediate for further synthesis. nih.gov Such modifications directly impact the electronics and steric profile of the molecule, influencing its reactivity and biological interactions.

Incorporation into Larger Molecular Scaffolds

The 3-hydroxyphenyl ketone motif can be integrated as a key pharmacophore into larger, more complex molecules to target specific receptors or biological pathways.

A prominent example of this strategy is the incorporation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold into highly potent and selective kappa-opioid receptor (KOR) antagonists. nih.govnih.gov JDTic and AT-076 are prime examples of this approach. nih.gov JDTic was developed from this pharmacophore and exhibits exceptionally high affinity and selectivity for the KOR. nih.gov

The 3-hydroxyphenyl group plays a crucial role in the binding of these ligands to the receptor. The crystal structure of the human KOR in complex with JDTic reveals that the ligand binds deep within the receptor's orthosteric pocket. nih.gov The hydroxyphenyl moiety forms specific interactions with amino acid residues in the binding site, contributing to the ligand's high affinity and selectivity over other opioid receptor subtypes like MOR and DOR. nih.gov Structure-activity relationship (SAR) studies on JDTic analogues have confirmed that modifications to this hydroxyphenyl group, as well as to the attached piperidine ring, significantly alter the binding profile and functional activity. nih.govnih.gov

Table 3: Opioid Receptor Antagonist Activity of Scaffolds Incorporating the 3-Hydroxyphenyl Moiety Ke is the equilibrium dissociation constant, a measure of antagonist potency. A lower value indicates higher potency.

| Compound | Core Scaffold | Target Receptor | Potency (Ke in nM) |

|---|---|---|---|

| JDTic | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Kappa (κ) | 0.02 |

| AT-076 (4d) | trans-4-(3-hydroxyphenyl)piperidine | Kappa (κ) | 0.1 |

| Analog 4f | trans-4-(3-fluorophenyl)piperidine | Kappa (κ) | 0.023 |

The addition of alkenyl groups, such as a prenyl group, to the aromatic ring is a known strategy in natural product chemistry to enhance bioactivity, particularly by modifying lipophilicity and membrane interactions. While direct prenylation of 1-(3-Hydroxyphenyl)-3-methylbutan-1-one is not widely documented in the searched literature, the general reactivity of aromatic ketones provides a basis for how such modifications could be achieved.

Reactions such as the Wittig reaction can convert the ketone's carbonyl group into an alkene. numberanalytics.com Furthermore, condensation reactions like the aldol (B89426) condensation, involving the reaction of the aromatic ketone with an aldehyde, can form α,β-unsaturated ketones, thereby adding an alkenyl moiety to the structure. numberanalytics.com These synthetic routes offer potential pathways to introduce alkenyl groups to the this compound scaffold, creating novel analogues for biological evaluation.

Derivatization for Analytical and Mechanistic Studies

The analysis of "this compound" in complex biological and environmental matrices, as well as the investigation of its metabolic fate and mechanism of action, often requires structural modification to facilitate detection and tracing. Derivatization techniques are employed to alter the physicochemical properties of the molecule, enhancing its analytical characteristics for techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) and enabling detailed mechanistic studies through methods such as isotopic labeling.

Chemical Derivatization for Enhanced Detection in Analytical Techniques (e.g., HPLC-MS/MS)

The chemical structure of this compound possesses two key functional groups amenable to derivatization: a phenolic hydroxyl group and a ketone carbonyl group. Direct analysis of this compound by reversed-phase HPLC with mass spectrometry can be challenging due to its moderate polarity and potentially poor ionization efficiency. Chemical derivatization can overcome these limitations by converting the analyte into a product with improved chromatographic retention and enhanced signal response in the mass spectrometer. sigmaaldrich.comresearchgate.net

Derivatization strategies generally aim to:

Increase the hydrophobicity of the molecule to improve retention on reversed-phase HPLC columns.

Introduce a permanently charged or readily ionizable moiety to enhance ionization efficiency for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. ddtjournal.com

Attach a tag with high UV absorbance or fluorescence for optical detection methods.

Introduce a specific chemical group that produces a characteristic fragment ion during tandem mass spectrometry (MS/MS), which is useful for selective and sensitive quantification using multiple reaction monitoring (MRM). ddtjournal.com

For the ketone functional group, a common and effective strategy is the reaction with hydrazine-based reagents to form stable hydrazone derivatives. nih.gov For the phenolic hydroxyl group, derivatization typically involves acylation or silylation to cap the polar hydroxyl proton. acs.orgresearchgate.net

The table below summarizes potential derivatization reagents applicable to the functional groups of this compound for enhanced HPLC-MS/MS analysis.

| Functional Group | Reagent Class | Specific Reagent | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Ketone (Carbonyl) | Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a hydrazone, improves chromatographic retention, and enhances detection in both UV and negative ion mode MS. researchgate.netddtjournal.comperlan.com.pl | researchgate.netddtjournal.comperlan.com.pl |

| Dansyl Hydrazine | Introduces a highly fluorescent dansyl group and a readily ionizable tertiary amine, significantly enhancing sensitivity in fluorescence and positive ion mode MS. ddtjournal.com | ddtjournal.com | ||

| Hydroxylamines | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms an oxime derivative. The polyfluorinated benzyl group provides high sensitivity for electron capture detection (ECD) in GC and enhances response in MS. sigmaaldrich.com | sigmaaldrich.com | |

| Phenol (B47542) (Hydroxyl) | Sulfonyl Chlorides | Dansyl Chloride | Reacts with the phenolic hydroxyl to form a stable sulfonamide ester, introducing a fluorescent and easily ionizable tag. ddtjournal.comacs.org | ddtjournal.comacs.org |

| Acyl Chlorides | Benzoyl Chloride | Converts the hydroxyl group into an ester, increasing hydrophobicity and introducing a UV-active phenyl group. libretexts.org | libretexts.org | |

| Silylating Agents | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Replaces the active proton with a stable tert-butyldimethylsilyl (TBDMS) group, which is suitable for GC-MS analysis and can provide characteristic fragmentation patterns. researchgate.net | researchgate.net |

The choice of derivatization reagent depends on the analytical instrumentation available and the specific requirements of the study, such as the desired limits of detection and the complexity of the sample matrix. For instance, DNPH is widely used for environmental and industrial sample analysis due to its robustness. perlan.com.plnih.gov For biomedical analyses requiring higher sensitivity, reagents like dansyl chloride or specialized pyridinium (B92312) derivatives are often preferred. ddtjournal.comacs.org

Isotopic Labeling for Metabolic and Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. wikipedia.org This approach involves synthesizing the molecule of interest, such as this compound, with one or more atoms replaced by their heavy stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O). nih.gov The resulting isotopically labeled compound is chemically identical to the unlabeled version but has a higher mass, which is easily distinguished by mass spectrometry. nih.govspringernature.com

When an isotopically labeled compound is introduced into a biological system (e.g., cell culture or an in vivo model), it follows the same metabolic pathways as its unlabeled counterpart. By analyzing samples over time with LC-MS, researchers can identify and quantify the labeled parent compound and its downstream metabolites, providing definitive insights into biotransformation pathways, rates of metabolism, and metabolic flux. nih.govresearchgate.netpnas.org

Key applications of isotopic labeling in the study of this compound include:

Metabolite Identification: The characteristic mass shift of the isotopic label allows for the unambiguous identification of drug-related metabolites in a complex biological matrix, differentiating them from endogenous compounds.

Pathway Elucidation: Tracking the incorporation of the isotopic label into different molecular structures helps to map the specific metabolic reactions the compound undergoes (e.g., hydroxylation, glucuronidation, or cleavage).

Pharmacokinetic Studies: Isotope-labeled compounds serve as ideal internal standards for quantitative MS-based assays, enabling precise measurement of the compound's absorption, distribution, metabolism, and excretion (ADME). uchicago.edu

The synthesis of labeled this compound can be achieved by using isotopically labeled starting materials in the chemical synthesis process. chemrxiv.org The position and type of label can be strategically chosen to probe specific metabolic questions. For example, labeling the aromatic ring with ¹³C could help trace metabolites where the ring structure is retained, while labeling the isobutyl side chain could investigate pathways involving its cleavage.

The table below illustrates potential isotopic labeling schemes for this compound and their research applications.

| Isotope | Potential Labeling Position(s) | Primary Research Application | Reference |

|---|---|---|---|

| ¹³C (Carbon-13) | Aromatic ring carbons, carbonyl carbon, or isobutyl carbons | Tracing the carbon skeleton through metabolic pathways. nih.gov Useful as internal standards for quantification and for metabolic flux analysis. researchgate.netnih.gov | researchgate.netnih.gov |

| ²H (Deuterium) | Aromatic C-H bonds or aliphatic C-H bonds on the isobutyl group | Investigating kinetic isotope effects to determine rate-limiting steps in metabolism (e.g., C-H bond oxidation by cytochrome P450 enzymes). wikipedia.org | wikipedia.org |

| ¹⁸O (Oxygen-18) | Phenolic hydroxyl or ketone carbonyl group | Studying reactions involving the oxygen atoms, such as conjugation (e.g., sulfation or glucuronidation at the hydroxyl group) or enzymatic reduction/oxidation. nih.gov | nih.gov |

By combining stable isotope tracing with high-resolution mass spectrometry, a comprehensive understanding of the metabolic profile and biochemical interactions of this compound can be achieved. nih.gov

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying these key features in 1-(3-Hydroxyphenyl)-3-methylbutan-1-one is the first step in designing more potent and selective analogues.

The 3-hydroxylphenyl group is a common motif in many biologically active compounds and plays a pivotal role in ligand recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a receptor's binding pocket. Its position on the phenyl ring is critical; the meta substitution, as seen in this compound, dictates the vector and distance of these potential hydrogen bonds.

Furthermore, the aromatic ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, as well as cation-π interactions with positively charged residues. The electron-donating nature of the hydroxyl group also influences the electron density of the aromatic ring, which can modulate the strength of these interactions. The binding affinity of ligands can be significantly influenced by the hydrophobic core of the ligand extensively interacting with hydrophobic residues in the ligand-binding pocket.

The methylbutan-1-one chain provides a combination of a polar ketone group and a non-polar isobutyl group, contributing to both the pharmacokinetic and pharmacodynamic properties of the molecule. The ketone's carbonyl group is a strong hydrogen bond acceptor, capable of forming significant interactions with hydrogen bond donors in a binding site.

Positional and Substituent Effects on Biological Activity

Systematic modification of the core structure of this compound and evaluation of the resulting biological activity is the essence of SAR studies.

The introduction of methyl groups at various positions on the phenyl ring or the alkyl chain can have profound effects on a compound's activity. A methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability.

Table 1: Hypothetical Effects of Methyl Substitution on the Activity of this compound Analogues

| Substitution Position | Potential Effect on Activity | Rationale |

| Phenyl Ring (ortho to OH) | May increase or decrease activity | Can introduce steric hindrance, altering binding mode. May also influence the acidity of the phenolic proton. |

| Phenyl Ring (para to OH) | Likely to alter selectivity | Changes the electronic properties and steric bulk at a different vector compared to the parent compound. |

| Alkyl Chain (C2) | Could enhance binding affinity | May provide additional hydrophobic interactions if the binding pocket allows. |

| Alkyl Chain (C4) | May impact metabolic stability | Could block potential sites of metabolism on the alkyl chain. |

This table is based on general medicinal chemistry principles and is for illustrative purposes. Actual effects would need to be determined experimentally.

Halogen atoms (fluorine, chlorine, bromine, iodine) are frequently used in drug design to modulate a compound's properties. Their effects are multifaceted, including altering lipophilicity, electronic character, and metabolic stability. Halogenation of cannabinoid structures, for instance, has been reported to lead to substantial changes in potency and affinity for their receptors. nih.gov

The introduction of a halogen on the phenyl ring can significantly alter its electronic nature. Electron-withdrawing halogens can influence the pKa of the hydroxyl group and the nature of aromatic interactions. Furthermore, halogens can participate in specific interactions known as halogen bonds, which are increasingly recognized as important in ligand-receptor binding. The hydrophobicity of the halogen substituent is also a major determinant of its effect on binding affinity.

Table 2: Predicted Influence of Halogen Substitution on the Potency of this compound Analogues

| Halogen Substituent | Position on Phenyl Ring | Predicted Influence on Potency | Rationale |

| Fluorine | ortho, meta, para | May increase potency | Can enhance binding through favorable electronic interactions and potential hydrogen bonding. |

| Chlorine | ortho, meta, para | Potentially increases potency | Increases lipophilicity and can form halogen bonds. |

| Bromine | ortho, meta, para | May increase potency | Further increases lipophilicity and has a strong potential for halogen bonding. |

| Iodine | ortho, meta, para | Variable effects | Largest and most polarizable halogen, can lead to significant changes in binding and potential steric clashes. |

This table presents predictions based on established principles of medicinal chemistry. Experimental validation is necessary to confirm these effects.

Design of Selective and Multi-Target Ligands Based on SAR

The insights gained from SAR studies on this compound can be leveraged to design novel ligands with improved properties. By understanding which structural features are critical for activity and selectivity, medicinal chemists can rationally design molecules with desired biological profiles.

One promising strategy is the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. This approach is particularly relevant for complex diseases with multifactorial pathologies. The this compound scaffold, with its distinct pharmacophoric features, could serve as a starting point for the design of MTDLs. For example, by modifying the substituent on the phenyl ring or extending the alkyl chain with another pharmacophoric group, it might be possible to engage a second target.

The design of such molecules often involves computational methods, such as molecular docking and pharmacophore modeling, to predict how modifications will affect binding to different targets. These in silico approaches, combined with the empirical data from SAR studies, provide a powerful toolkit for the creation of innovative and effective therapeutic agents.

Strategies for Modulating Receptor Selectivity

The selectivity of a ligand for its intended receptor over other related or unrelated receptors is a critical determinant of its therapeutic potential, as it can minimize off-target effects. For compounds incorporating a 3-hydroxyphenyl moiety, several strategies have been explored to enhance receptor selectivity. These strategies often involve systematic modifications of different parts of the molecular scaffold.

One key strategy involves the modification of the substituent on the nitrogen atom in heterocyclic analogues. For instance, in a series of 9β-hydroxy-5-(3-hydroxyphenyl)morphans, altering the N-substituent was found to significantly modulate affinity and selectivity for opioid receptors. nih.gov The introduction of different alkyl and aralkyl groups on the nitrogen atom led to a range of affinities and selectivities for μ, δ, and κ-opioid receptors. nih.gov For example, an N-(4-nitrophenethyl) derivative displayed high affinity for the μ-opioid receptor. nih.gov

Another effective strategy is the bioisosteric replacement of the 3-hydroxyphenyl group itself. In studies on JDTic analogs, which are potent and selective κ-opioid receptor (KOR) antagonists, the 3-hydroxyphenyl ring was replaced with various pyridyl or thienyl groups. nih.gov This modification, even in the absence of other key methyl groups, resulted in compounds that retained potent and selective KOR antagonism. nih.gov Specifically, a derivative with a pyridine-3-yl group showed excellent binding potency and high selectivity for the KOR over the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). nih.gov

Furthermore, the stereochemistry of the molecule plays a pivotal role in receptor selectivity. In a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the enantiomers exhibited different pharmacological activities. The S-(+) enantiomers generally showed stronger analgesic (agonist) activity, while the R-(-) enantiomers of certain derivatives displayed narcotic antagonist activity. This enantioselectivity highlights the importance of the three-dimensional arrangement of the pharmacophore in the receptor's binding pocket.

The table below summarizes the impact of various structural modifications on receptor selectivity for compounds containing a 3-hydroxyphenyl group.

| Scaffold | Modification | Effect on Receptor Selectivity |

| 9β-hydroxy-5-(3-hydroxyphenyl)morphan | N-substitution (e.g., N-phenethyl) | Modulated affinity and selectivity for μ, δ, and κ-opioid receptors. nih.gov |

| JDTic analog | Replacement of 3-hydroxyphenyl with pyridyl or thienyl groups | Maintained potent and selective KOR antagonism. nih.gov |

| 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | Stereochemistry (S vs. R enantiomers) | S-(+) enantiomers showed agonist activity, while some R-(-) enantiomers had antagonist activity. |

Development of Compounds with Desired Functional Profiles

The functional profile of a ligand describes its ability to elicit a specific biological response upon binding to a receptor, classifying it as an agonist, antagonist, or partial agonist/antagonist. The development of compounds with a desired functional profile is a primary goal of ligand design, and SAR studies are instrumental in achieving this.

For derivatives of 9β-hydroxy-5-(3-hydroxyphenyl)morphan, N-substitution not only affected receptor selectivity but also determined the functional activity of the compounds. For example, the 1R,5R,9S-enantiomer of the N-(4-nitrophenethyl) derivative was a full, high-efficacy μ-agonist, a partial agonist at the δ-opioid receptor, and an antagonist at the κ-opioid receptor. nih.gov This demonstrates that a single compound can exhibit a mixed functional profile at different receptor subtypes. nih.gov

In the case of the 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine series, the functional activity was also highly dependent on the stereochemistry. The S-(+) enantiomers consistently demonstrated analgesic (agonist) properties, with one derivative being 105 times more potent than morphine. Conversely, the R-(-) enantiomers of some derivatives showed narcotic antagonist activity, indicating a clear divergence in functional profile based on the spatial orientation of the molecule.

The research on 3-hydroxypyridin-2-thione (3HPT) based histone deacetylase (HDAC) inhibitors illustrates how the core scaffold and its modifications can be fine-tuned to achieve a desired inhibitory profile. By modifying the linker region and the surface recognition group, researchers were able to develop compounds with potent and selective inhibitory activity against HDAC6 and HDAC8, while being devoid of activity against HDAC1. This selectivity is crucial for developing targeted epigenetic therapies.

The following table presents examples of how structural modifications have led to compounds with distinct functional profiles.

| Compound Series | Structural Feature | Resulting Functional Profile |

| 9β-hydroxy-5-(3-hydroxyphenyl)morphan derivatives | N-substitution and stereochemistry | Full μ-agonists, partial δ-agonists, and κ-antagonists. nih.gov |

| 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | Enantiomers (S vs. R) | S-(+) enantiomers are potent analgesics (agonists), while some R-(-) enantiomers are narcotic antagonists. |

| 3-Hydroxypyridin-2-thione (3HPT) based inhibitors | Linker and surface group modifications | Selective inhibitors of HDAC6 and HDAC8 with no activity against HDAC1. |

Molecular Interactions and Pharmacological Target Engagement of 1 3 Hydroxyphenyl 3 Methylbutan 1 One and Its Analogues

Receptor Binding and Activation Mechanisms

The interaction of these compounds with cell surface receptors, particularly G-protein coupled receptors (GPCRs), is a primary area of investigation. Their ability to bind with high affinity and modulate receptor signaling pathways underscores their therapeutic potential.

Analogues featuring the 3-hydroxyphenyl group are well-recognized for their interactions with opioid receptors. The specific nature of this interaction—whether agonistic or antagonistic—is heavily influenced by the rest of the molecular structure, particularly the substitutions on the nitrogen atom in morphan or piperidine (B6355638) ring systems. nih.govnih.gov

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of opioid receptor antagonists, with their antagonist activity at all three main opioid receptor subtypes (mu, delta, and kappa) being a key characteristic. nih.gov Similarly, certain N-substituted 9β-methyl-5-(3-hydroxyphenyl)morphans have been found to be non-selective opioid receptor pure antagonists. nih.gov For example, the N-phenylpropyl-4β-methyl-5-(3-hydroxyphenyl)morphan is a non-selective pure antagonist with Ke values of 1.9 nM at the µ-receptor, 32.7 nM at the δ-receptor, and 12.9 nM at the κ-receptor. nih.gov

However, modifications to these structures can dramatically alter their functional profile. The addition of a 7α-amino or 7α-alkylamino group to the N-phenylpropyl-4β-methyl-5-(3-hydroxyphenyl)morphan antagonist scaffold converts the compound into a full agonist at the µ and δ receptors, while it remains an antagonist at the κ receptor. nih.gov This demonstrates that subtle structural changes can switch a compound from a pure antagonist to a potent agonist or a mixed agonist/antagonist.

Further studies on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines identified them as a new class of opioid receptor antagonists. nih.gov Subsequent research led to the development of analogues with potent and selective kappa opioid receptor (KOP) antagonist properties. nih.gov In contrast, bivalent ligands incorporating a fentanyl-like structure have been synthesized to exhibit µ-opioid (MOP) agonist activity alongside neurokinin-1 (NK1) antagonist activity. nih.govnih.gov Dermorphin analogues, which are peptide-based, can also exhibit subnanomolar affinity for the mu opioid receptor (MOR). ku.edu

The stereochemistry of these molecules also plays a critical role. For instance, the (1R,5R,9S)-enantiomer of an N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan can act as a high-affinity µ-agonist and a δ-agonist, whereas its (+)-enantiomer is a selective µ-antagonist. nih.gov

Table 1: Opioid Receptor Binding Affinities and Functional Activities of Selected Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue Example | Receptor Subtype | Binding Affinity (Ke or Ki, nM) | Functional Activity | Citation |

|---|---|---|---|---|---|

| 5-(3-hydroxyphenyl)morphan | N-phenylpropyl-4β-methyl-5-(3-hydroxyphenyl)morphan (4) | MOP (μ) | 1.9 | Antagonist | nih.gov |

| KOP (κ) | 12.9 | Antagonist | nih.gov | ||

| DOP (δ) | 32.7 | Antagonist | nih.gov | ||

| 7α-amino-5-(3-hydroxyphenyl)morphan | 7α-amino derivative of (4) | MOP (μ) | - | Full Agonist | nih.gov |

| DOP (δ) | - | Full Agonist | nih.gov | ||

| KOP (κ) | - | Antagonist | nih.gov | ||

| 9β-hydroxy-5-(3-hydroxyphenyl)morphan | (+)-1S,5S,9R-16 | MOP (μ) | 26.5 (Ki), 31.5 (Ke) | Antagonist | nih.gov |

| 4-(3-hydroxyphenyl)piperazine | JDTic-like analogue (10a) | KOP (κ) | 3.37 | Antagonist | nih.gov |

Opioid receptors belong to the vast family of G-protein coupled receptors (GPCRs), which translate extracellular signals into intracellular responses. nih.govnih.gov The binding of a ligand, such as an analogue of 1-(3-Hydroxyphenyl)-3-methylbutan-1-one, to a GPCR stabilizes a specific receptor conformation. nih.govyoutube.com This conformational change facilitates the interaction with and activation of intracellular signaling proteins, primarily heterotrimeric G-proteins. nih.gov

The functional activity of these compounds is often determined using assays like the [³⁵S]GTPγS binding assay, which measures the ligand-induced activation of G-proteins. nih.govnih.gov For example, studies on 9β-hydroxy-5-(3-hydroxyphenyl)morphan analogues used this assay to confirm whether a compound acts as an agonist (stimulates [³⁵S]GTPγS binding) or an antagonist (blocks agonist-stimulated binding). nih.gov Similarly, the evaluation of novel piperazine (B1678402) analogues as kappa opioid receptor antagonists relied on [³⁵S]GTPγS binding assays to determine their efficacy. nih.gov

The activation of a GPCR by an agonist triggers the exchange of GDP for GTP on the Gα subunit of the associated G-protein, leading to the dissociation of the Gα and Gβγ subunits, both of which can then modulate downstream effectors like adenylyl cyclase. biorxiv.org Some bivalent ligands have been designed to act as agonists at one GPCR (the µ-opioid receptor) and antagonists at another (the neurokinin-1 receptor), demonstrating the potential for complex modulation of GPCR signaling pathways. nih.govnih.gov The neurokinin-1 receptor (NK1R), which binds Substance P, is another GPCR where such interactions are relevant. nih.gov

Enzyme Inhibition and Allosteric Modulation

Beyond receptor interactions, analogues of this compound have been explored as inhibitors of various enzymes, highlighting their potential to interfere with fundamental cellular processes.

A significant area of research has focused on the development of analogues that inhibit tubulin polymerization. mdpi.comnih.gov Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer agents. nih.gov Compounds that disrupt microtubule dynamics are known as antimitotic agents. mdpi.comnih.gov

Analogues of Combretastatin A-4 (CA-4), a natural product that inhibits tubulin polymerization by binding to the colchicine (B1669291) site, have been extensively studied. mdpi.com While not direct analogues of this compound, the principles of their design are relevant. These compounds often feature two aromatic rings, and modifications to these rings can enhance potency and overcome issues like poor solubility. mdpi.com For instance, replacing one of the rings in CA-4 analogues with scaffolds like benzoxazolone has led to compounds with enhanced cytotoxicity. mdpi.com

Other classes of tubulin polymerization inhibitors include podophyllotoxin (B1678966) analogues and compounds derived from thalidomide. nih.govnih.gov Isothiocyanates have also been identified as tubulin polymerization inhibitors, with their chemical structure strongly influencing their potential. mdpi.com The identification of inhibitors can be achieved through various screening methods, including those using CRISPR-edited cell lines with fluorescently tagged tubulin. nih.gov These studies highlight a common mechanism where small molecules bind to tubulin, prevent the formation of the mitotic spindle, and ultimately halt cell proliferation. nih.govresearchgate.net

Table 2: Activity of Selected Tubulin Polymerization Inhibitors This table is interactive. You can sort and filter the data.

| Compound Class | Example Compound | Target Site | Activity (IC50) | Citation |

|---|---|---|---|---|

| Combretastatin Analogue | Compound 15 (benzoxazolone scaffold) | Colchicine | 0.19 - 0.73 µM (cytotoxicity) | mdpi.com |

| Thalidomide Derivative | 5HPP-33 | - | Potent, comparable to colchicine | nih.gov |

| Kinase Inhibitor | Colchicine | Colchicine | 58 nM (tubulin polymerization) | nih.gov |

| Kinase Inhibitor | KX2-391 | - | Higher potency than ON-01910 | nih.gov |

| Kinase Inhibitor | ON-01910 | - | Lower potency than KX2-391 | nih.gov |

The inhibition of metabolic enzymes by small molecules is a fundamental aspect of biochemical regulation and drug action. Often, this inhibition results from the structural similarity between the inhibitor and the enzyme's natural substrate or an allosteric regulator. nih.gov This can lead to competitive or non-competitive inhibition. nih.gov

While specific studies on this compound as a metabolic enzyme inhibitor are not prominent in the reviewed literature, the principle of "metabolic self-inhibition" suggests that metabolites can inhibit enzymes in their own or related pathways. nih.gov Given the structure of this compound, it could potentially act as an analogue of endogenous phenolic compounds or other substrates in metabolic pathways, thereby inhibiting specific enzymes. However, without direct experimental evidence, this remains a theoretical possibility requiring further investigation.

Kinases are critical enzymes in cell signaling, and their dysregulation is implicated in numerous diseases. The phosphoinositide 3-kinases (PI3Ks) and glycogen (B147801) synthase kinase 3β (GSK3β) are key targets in oncology and other therapeutic areas. nih.govnih.gov

Research has shown that compound scaffolds can be optimized to "hop" between different kinase targets. For example, optimization of an indazole compound initially targeting the PIM1 kinase led to the discovery of potent inhibitors of PI3Kδ and GSK3β. nih.gov The affinity for GSK3β over PIM1 was rationalized by differences in the hinge region of the ATP binding pocket of the kinases. nih.gov

Furthermore, the PI3K/Akt signaling pathway is crucial for cell survival and has been shown to inhibit GSK3β activity. nih.gov Some proteins involved in neurodegenerative diseases, like presenilin-1 (PS1), exert their effects by modulating this pathway. nih.gov This connection highlights that a compound inhibiting PI3K could lead to increased GSK3β activity. A screen of kinase inhibitors also identified several compounds that dually function as tubulin polymerization inhibitors, suggesting a potential overlap in the pharmacophores required for these distinct activities. nih.gov

Inhibition of Cholinesterases

The potential for this compound and its analogues to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is an area of significant interest in drug discovery, particularly for neurodegenerative diseases like Alzheimer's disease. d-nb.infoaaem.pl The core structure, a phenolic ketone, is found in various natural and synthetic compounds that have demonstrated cholinesterase inhibitory activity. nih.govmdpi.com

The inhibitory capacity of phenolic compounds is often influenced by the number and position of hydroxyl and methoxyl groups on the phenyl ring. nih.gov Studies on various phenolic acids have shown that these compounds can effectively inhibit both AChE and BChE. For instance, compounds like p-coumaric acid and ferulic acid have demonstrated notable inhibition of cholinesterases, with a particular emphasis on their higher efficacy against BChE. researchgate.net The presence of a ketone group in terpenoids has been linked to stronger cholinesterase inhibition, suggesting that the carbonyl group in the butyrophenone (B1668137) structure could play a crucial role in its interaction with the enzyme's active site. nih.gov

Kinetic studies of cholinesterase inhibitors reveal different modes of action, including competitive, non-competitive, and mixed inhibition. nih.govresearchgate.net For example, some inhibitors bind to the catalytic active site (CAS) of the enzyme, while others may interact with the peripheral anionic site (PAS), potentially interfering with the binding of the substrate, acetylcholine. mdpi.com The development of selective BChE inhibitors is a growing area of research, as BChE levels are elevated in the brains of Alzheimer's patients, in contrast to the depletion of AChE. nih.govnih.gov

While direct inhibitory data for this compound is not extensively documented in publicly available literature, the structural similarities to known phenolic and ketone-containing inhibitors suggest it as a candidate for further investigation. The following table presents IC50 values for various phenolic compounds against AChE and BChE, illustrating the potential range of activity for this class of molecules.

Table 1: Cholinesterase Inhibitory Activity of Selected Phenolic Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Chlorogenic Acid | Acetylcholinesterase | 98.17 µg/mL | researchgate.net |

| Homogentisic Acid | Acetylcholinesterase | > 4-hydroxyphenylpyruvic acid | nih.gov |

| Nordihydroguaiaretic Acid | Acetylcholinesterase | IC50 = 6.47 μmol/μmol AchE | nih.gov |

Interactions with Biological Macromolecules (Beyond Receptors/Enzymes)

The interaction of small molecules with plasma proteins is a critical determinant of their pharmacokinetic profile. The extent of plasma protein binding (PPB) influences the free drug concentration, which is the fraction available to exert pharmacological effects. youtube.com Butyrophenone derivatives, a class to which this compound belongs, have been the subject of such investigations.

Studies on the neuroleptic drug timiperone, a butyrophenone derivative, have indicated that it binds to blood proteins. nih.gov The primary proteins in human plasma responsible for drug binding are albumin and α1-acid glycoprotein. d-nb.info Acidic drugs, in particular, can exhibit high levels of binding, with unbound fractions being as low as 1%. youtube.com The degree of binding can be affected by several factors, including the drug's physicochemical properties, the concentration of plasma proteins, and the presence of other drugs that may compete for the same binding sites. d-nb.info

Table 2: Plasma Protein Binding of Selected Compounds

| Compound Class | Compound Example | Plasma Protein Binding (%) | Reference |

|---|---|---|---|

| Butyrophenone | Timiperone | Data indicates binding | nih.gov |

| Synthetic Cathinone | Various | 59 - 77 | researchgate.net |

| Antiseizure Medication | Perampanel | > 95 | mdpi.com |

The investigation of interactions between small molecules and DNA is fundamental to understanding mechanisms of genotoxicity and developing new therapeutic agents. nih.gov While there is no specific information in the reviewed literature regarding DNA binding studies for fused uracil (B121893) derivatives of this compound, the principles of such interactions can be discussed in the context of related structures.

Computational docking models are frequently used to predict the noncovalent interactions of molecules with DNA, such as intercalation and groove-binding. nih.govnih.gov These studies have revealed that certain structural features, including N-aryl ketones, may have the potential for noncovalent DNA binding. nih.gov Uracil itself is a fundamental component of nucleic acids, and its derivatives are studied for their potential to interfere with DNA processes.

The microtubule cytoskeleton is a dynamic polymer network essential for various cellular processes, including cell division, motility, and intracellular transport. nih.govnih.gov Compounds that interfere with microtubule dynamics are known as microtubule-targeting agents and are a cornerstone of cancer chemotherapy. frontiersin.org These agents are broadly classified as microtubule stabilizers or destabilizers. frontiersin.org

Currently, there are no specific studies in the available literature that demonstrate the perturbation of the microtubule network by this compound or its close analogues. The effects of compounds on microtubule polymerization can be assessed through various in vitro and cell-based assays. nih.govcytoskeleton.com In vitro assays often measure the polymerization of purified tubulin into microtubules, which can be monitored by changes in turbidity or fluorescence. cytoskeleton.com Cell-based assays can provide a more physiologically relevant assessment of a compound's effect on the cellular microtubule content and organization. nih.gov

The development of novel microtubule inhibitors is an active area of research, with a continuous search for compounds that can overcome resistance to existing drugs. nih.gov While the direct impact of this compound on microtubules is unknown, the general principles of microtubule disruption involve the binding of small molecules to tubulin, which then alters its polymerization dynamics.

Computational and Biophysical Characterization of Molecular Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid (receptor). plos.orgplos.org This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govnih.gov

In the context of this compound and its analogues, molecular docking simulations can provide valuable insights into their interactions with various biological targets, including cholinesterases. plos.orgmdpi.com For instance, docking studies of cholinesterase inhibitors have successfully identified key interactions within the active site of both AChE and BChE. plos.orgnih.gov These studies often reveal the importance of specific amino acid residues in the binding pocket, such as those forming hydrogen bonds or hydrophobic interactions with the ligand. nih.govnih.gov

While specific molecular docking studies for this compound were not found in the reviewed literature, simulations with structurally related phenolic ketones and butyrophenone analogues have been performed. These studies help in understanding the structure-activity relationships that govern the binding to various receptors. nih.gov For example, docking of quinazoline (B50416) derivatives into the BuChE active site has shown that compounds can form strong hydrogen bonds with key residues like Asp70 and Ser198. nih.gov The results from such simulations are often presented as binding energies, which provide a relative measure of the binding affinity.

Table 3: Representative Binding Energies from Molecular Docking Studies of Various Ligands

| Ligand Class | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quinazoline Derivative | Butyrylcholinesterase | -11.2 | nih.gov |

| Quinazoline Derivative | Butyrylcholinesterase | -9.9 | nih.gov |

| Quinazoline Derivative | Butyrylcholinesterase | -10.6 | nih.gov |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Coumaric Acid |

| Ferulic Acid |

| Chlorogenic Acid |

| Homogentisic Acid |

| Nordihydroguaiaretic Acid |

| Cymserine |

| Timiperone |

| Perampanel |

| Valproic Acid |

| Kaempferide |

| Acetylcholine |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of a ligand-protein complex over time. These simulations provide insights into the stability of the ligand within the binding pocket of its target protein, a critical factor in drug design and development. The stability is often assessed by monitoring key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions.

Similarly, MD simulations performed on unsaturated ketone derivatives as inhibitors of monoamine oxidase B (MAO-B) were used to confirm the stability of the ligand-receptor complexes identified through molecular docking. tubitak.gov.tr In another study on 3-hydroxypyridine-4-one derivatives targeting the tyrosinase enzyme, 100 ns MD simulations were performed. nih.gov The RMSD of the protein-ligand complexes converged at approximately 2.0 to 2.3 Å, indicating that the systems were stable throughout the simulation. nih.gov Such low RMSD values suggest minimal conformational changes in the protein upon ligand binding, signifying a stable interaction. nih.gov

Binding Free Energy Calculations (e.g., MM-GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational approach to estimate the binding free energy of a ligand to a protein. researchwithrowan.comnih.gov This calculation provides a more quantitative measure of the binding affinity than docking scores alone and can be used to rank potential drug candidates. The binding free energy (ΔG_bind) is calculated by considering various energy components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

Although specific MM-GBSA calculations for this compound are not documented in the available literature, research on analogous phenolic compounds provides representative data. A study investigating phenolic compounds as potential inhibitors of adenosine (B11128) deaminase (ADA) employed MM-GBSA calculations to determine their binding affinities. researchwithrowan.comnih.gov The results revealed significant differences in the binding energies of the tested compounds.

For example, hyperoside (B192233) showed a strong binding affinity with a calculated ΔG_bind of -46.56 ± 8.26 kcal/mol, which was comparable to the co-crystalized ligand. researchwithrowan.comnih.gov In contrast, chlorogenic acid and quercetin (B1663063) had binding energies of -18.76 ± 4.60 kcal/mol and -8.85 ± 7.32 kcal/mol, respectively. researchwithrowan.comnih.gov These values were compared to approved drugs, providing a benchmark for their potential efficacy. nih.gov

In another investigation involving phenylalanine derivative inhibitors of TPH1, the MM-GBSA method was used to calculate the binding free energies. mdpi.com The study highlighted that both van der Waals and electrostatic interactions were the primary drivers for the binding of these inhibitors to the TPH1 enzyme. mdpi.com

The data from these studies on analogous compounds suggest that the hydroxyphenyl moiety and other structural features can significantly influence the binding affinity. For this compound, a similar computational analysis would be invaluable in predicting its binding potency to a specific biological target.

Below is an interactive data table summarizing the binding free energy data for some analogous phenolic compounds from the literature.

| Compound Name | Target Enzyme | Binding Free Energy (ΔG_bind) (kcal/mol) |

| Hyperoside | Adenosine Deaminase | -46.56 ± 8.26 |

| Cladribine | Adenosine Deaminase | -25.52 ± 4.10 |

| Chlorogenic Acid | Adenosine Deaminase | -18.76 ± 4.60 |

| Pentostatin | Adenosine Deaminase | -14.54 ± 2.25 |

| Quercetin | Adenosine Deaminase | -8.85 ± 7.32 |

Preclinical Biological Investigations: in Vitro and in Vivo Efficacy Studies Excluding Clinical Trials

In Vitro Cellular and Biochemical Assays

In vitro assays are crucial first steps in characterizing the biological profile of a chemical compound. They provide initial insights into its potential mechanisms of action and therapeutic relevance. The following sections summarize the available data for 1-(3-Hydroxyphenyl)-3-methylbutan-1-one across various standard in vitro tests.

Functional Efficacy Studies (e.g., [35S]GTPγS binding assays)

Functional efficacy studies, such as [35S]GTPγS binding assays, are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor, typically G-protein coupled receptors (GPCRs). Following a thorough review of scientific databases, no published studies were identified that have assessed the functional efficacy of this compound using [35S]GTPγS binding assays or other equivalent functional assays.

Cell-Based Assays for Target Engagement and Pathway Modulation

To confirm that a compound interacts with its intended molecular target within a cellular environment and modulates downstream signaling pathways, specific cell-based assays are utilized. These can include methods like cellular thermal shift assays (CETSA) or reporter gene assays. Currently, there is no available scientific literature detailing the investigation of this compound in cell-based assays for target engagement or its effects on specific signaling pathways.

Antioxidant Activity Assessments (e.g., DPPH, ABTS assays)

The potential of a compound to neutralize free radicals is commonly evaluated through antioxidant activity assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These tests measure the radical scavenging capacity of a substance, often reported as an IC50 value, which indicates the concentration required to inhibit 50% of the radicals. A comprehensive search of published research revealed no studies that have reported the antioxidant activity of this compound.

Antimicrobial Efficacy against Bacterial and Fungal Strains

The antimicrobial properties of a compound are determined by testing its ability to inhibit the growth of or kill various strains of bacteria and fungi. Key parameters such as the Minimum Inhibitory Concentration (MIC) are established through these assays. At present, there are no published data available on the antimicrobial or antifungal efficacy of this compound against any tested microbial strains.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The potential of a compound to inhibit the growth of cancer cells (antiproliferative effect) or to directly kill them (cytotoxic effect) is a cornerstone of oncology research. These effects are quantified using various assays on different cancer cell lines, with results typically expressed as IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values. Despite the importance of this research area, no scientific articles were found that have evaluated the antiproliferative or cytotoxic effects of this compound in cancer cell lines.

Anti-inflammatory Activity in Cell Models

The anti-inflammatory potential of a compound can be assessed in vitro by using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. These assays measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines. A review of the existing scientific literature indicates that there are no published studies investigating the anti-inflammatory activity of this compound in any cell-based models.

In Vivo Animal Models for Biological Activity

Evaluation in Rodent Models for Specific Biological Endpoints

There are no published studies evaluating this compound in rodent models for biological endpoints such as pain, anxiety, or addiction-like behaviors. While research on other structurally related compounds with a 3-hydroxyphenyl group, such as certain morphans and piperidines, has shown activity as opioid receptor ligands, this information is not applicable to this compound. nih.govnih.gov The use of rodent models is a critical step in preclinical research to understand the potential therapeutic effects and mechanisms of new chemical entities. nih.govsynquestlabs.com

Assessment of Compound Activity in Disease Models

No data exists on the assessment of this compound in any animal models of disease. For instance, there are no reports of its evaluation in cancer models to determine potential cytotoxic effects. Studies on other unrelated compounds have utilized such models to establish tumor-selectivity and mechanisms of action, but no such research has been published for the compound . nih.gov

Preclinical Pharmacokinetic and Dynamics (PK/PD) Considerations

ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Settings

Detailed preclinical data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not available in the scientific literature. Information on how the compound is processed by a living organism is fundamental for its development as a potential therapeutic agent.

Evaluation of Drug-Likeness and Physiochemical Parameters for In Vivo Translation

While the basic chemical properties of this compound are known, a formal evaluation of its drug-likeness and key physiochemical parameters for in vivo translation has not been published. Such an analysis, often including calculations of lipophilicity, polar surface area, and solubility, is crucial for predicting a compound's potential to be developed into an orally bioavailable drug.

Advanced Research Perspectives and Future Directions

Development of Novel Therapeutic Agents based on 1-(3-Hydroxyphenyl)-3-methylbutan-1-one Scaffold

The core structure of this compound presents a versatile template for the design of novel therapeutic agents. The presence of a phenolic hydroxyl group and a ketone moiety offers key pharmacophoric features that can be exploited for targeted drug design.

Design of Selective and Potent Ligands for Emerging Targets

The hydroxyphenyl ketone scaffold is a common feature in a variety of biologically active molecules. For instance, derivatives of hydroxyphenyl ketones, such as chalcones, have demonstrated a wide range of pharmacological activities, including antiproliferative effects. mdpi.com The core of this compound could serve as a foundational structure for developing selective and potent ligands for various therapeutic targets.

Future research could focus on modifying the isobutyl side chain and the substitution pattern on the phenyl ring to optimize binding affinity and selectivity for specific enzymes or receptors. For example, the introduction of different functional groups could modulate the compound's electronic and steric properties, influencing its interaction with biological targets. Research on related structures, such as JDTic analogues, has shown that modifications to the hydroxyphenyl group can lead to potent and selective antagonists for receptors like the kappa opioid receptor. nih.gov This highlights the potential for fine-tuning the biological activity of the this compound scaffold.

Exploration of Multi-target Pharmacological Strategies

The concept of multi-target-directed ligands (MTDLs) is a promising approach for treating complex diseases with multifactorial etiologies, such as neurodegenerative disorders. nih.gov The this compound scaffold, with its distinct chemical functionalities, is a candidate for the development of MTDLs.

By strategically functionalizing the molecule, it may be possible to design derivatives that interact with multiple biological targets simultaneously. For instance, the phenolic hydroxyl group could be involved in antioxidant activity, while other parts of the molecule could be tailored to inhibit specific enzymes implicated in a disease pathway. The development of phenyl ketone derivatives for nonalcoholic fatty liver disease (NAFLD) has shown that these compounds can modulate oxidoreductase activity, demonstrating the potential for this class of compounds to have multi-faceted effects. nih.gov

Integration of Advanced Computational and Experimental Methodologies

To unlock the full therapeutic potential of the this compound scaffold, a synergistic approach combining computational modeling and experimental techniques will be crucial.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational methods can accelerate the drug discovery process by predicting the biological activity of novel compounds before their synthesis. For the this compound scaffold, computational studies could be employed to:

Predict binding affinities: Docking simulations can predict how derivatives of the scaffold will interact with the active sites of various target proteins.

Identify key structural features: 3D-QSAR studies can help to understand which structural modifications are most likely to enhance biological activity.

Assess drug-likeness: In silico tools can predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of potential drug candidates.

Computational approaches have been successfully used to predict the activities of novel phenyl ketone derivatives, saving time and resources in the drug development pipeline. nih.gov

High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. nist.gov A library of derivatives based on the this compound scaffold could be synthesized and screened against a panel of biological targets.

Once initial hits are identified, the process of lead optimization would begin. This involves synthesizing and testing further analogues to improve potency, selectivity, and pharmacokinetic properties. The modular nature of the this compound structure lends itself well to the creation of a diverse chemical library for HTS campaigns.

Broader Applications in Chemical Biology and Material Science

Beyond its potential in drug discovery, the this compound scaffold could find applications in other scientific domains.

In chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to visualize and identify their protein targets within cells.

In material science , the phenolic and ketone functionalities offer potential for incorporation into novel polymers or materials. The benzophenone (B1666685) scaffold, a related structure, is known for its use in photochemistry and as a photoinitiator. nih.gov While speculative, derivatives of this compound could potentially be explored for similar applications, or as building blocks for functional materials with specific optical or electronic properties. A review of o-hydroxyaryl ketones has highlighted their versatility as synthons in organic synthesis for creating a variety of aromatic compounds. researchgate.net

Use as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. Small molecules that can selectively interact with a biological target, such as an enzyme or receptor, allow for the elucidation of its function in a physiological or pathological context. The structure of this compound, featuring a phenolic hydroxyl group and a ketone, makes it a promising candidate for development into a chemical probe.

The phenolic moiety can engage in hydrogen bonding interactions, a key recognition feature in many biological systems. For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to interact with amino acid residues in the active sites of enzymes. This is a well-established principle, as many enzyme inhibitors are designed to mimic the structure of natural substrates, which often contain hydroxyl groups.

While direct studies on this compound as a chemical probe are not extensively documented, the broader class of phenolic ketones has been explored in this context. For example, derivatives of hydroxyacetophenones have been investigated as inhibitors of various enzymes. The development of high-quality chemical probes for less-studied kinases, for instance, is an area of active research where such scaffolds could be valuable. nih.gov The design of these probes often involves modifying the core structure to enhance potency, selectivity, and cellular activity.

Future research in this area could involve systematically modifying the structure of this compound to generate a library of related compounds. These could then be screened against a panel of biological targets to identify novel interactions and potential therapeutic leads. The introduction of reporter tags, such as fluorescent dyes or biotin, onto the molecule would further enhance its utility as a probe for imaging and affinity-based proteomics studies.

Building Blocks for Complex Organic Synthesis

The reactivity of the functional groups present in this compound makes it a versatile building block for the synthesis of more complex organic molecules. The phenolic hydroxyl group, the aromatic ring, and the ketone moiety can all be selectively targeted to construct a diverse array of chemical architectures.

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. This is a common strategy for modifying the properties of a molecule, such as its solubility or biological activity. Furthermore, the hydroxyl group directs electrophilic aromatic substitution to the ortho and para positions of the phenyl ring, allowing for the introduction of additional functional groups with high regioselectivity.

The ketone functionality is also a hub for a multitude of chemical transformations. It can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, it can undergo nucleophilic addition reactions, such as the Grignard or Wittig reaction, to form new carbon-carbon bonds. The α-carbon to the ketone can be deprotonated to form an enolate, which can then participate in a wide range of alkylation and condensation reactions.

A significant application of related o-hydroxyaryl ketones is in the synthesis of chromones, a class of heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis often proceeds through the formation of a 1,3-diketone intermediate, followed by an acid-catalyzed cyclization. While this compound is a meta-isomer, analogous cyclization strategies could potentially lead to other heterocyclic systems.

The synthesis of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), a structurally related isomer, often involves a Claisen-Schmidt condensation between 4-hydroxybenzaldehyde (B117250) and acetone, followed by catalytic hydrogenation. wikipedia.org This highlights the utility of the ketone and hydroxyl functionalities in building molecular complexity. Similar strategies could be envisioned starting from or leading to this compound.

The following table provides examples of synthetic transformations that could be applied to this compound, showcasing its potential as a synthetic building block.

| Functional Group | Reaction Type | Potential Product Class |

| Phenolic Hydroxyl | O-Alkylation | Ethers |

| Phenolic Hydroxyl | O-Acylation | Esters |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyls |

| Ketone | Reduction | Secondary Alcohols |

| Ketone | Grignard Reaction | Tertiary Alcohols |

| Ketone | Wittig Reaction | Alkenes |

| α-Carbon | Enolate Alkylation | α-Substituted Ketones |

Challenges and Opportunities in the Field of Hydroxyphenyl Ketone Research

The field of hydroxyphenyl ketone research is ripe with both challenges and opportunities. Addressing these challenges will be crucial for unlocking the full potential of this class of compounds in various applications.

Another significant challenge is the development of "green" and sustainable synthetic methods . Many traditional synthetic routes rely on harsh reagents and generate significant amounts of waste. There is a growing demand for more environmentally friendly approaches, such as biocatalysis and the use of renewable starting materials. The biotechnological production of raspberry ketone is an example of how this challenge is being addressed. researchgate.net

In terms of biological applications , a major opportunity lies in the exploration of the vast chemical space of hydroxyphenyl ketones. While some members of this class have been studied for their biological activities, a systematic investigation of their potential as therapeutic agents or chemical probes is still lacking. High-throughput screening methods, coupled with computational modeling, could accelerate the discovery of novel bioactive compounds.

The following table summarizes some of the key challenges and opportunities in the field of hydroxyphenyl ketone research.

| Area | Challenges | Opportunities |

| Synthesis | Regioselectivity control, need for protecting groups. | Development of novel catalysts, exploration of new synthetic routes. |

| Sustainability | Use of harsh reagents, generation of waste. | Development of biocatalytic methods, use of renewable feedstocks. |

| Biological Applications | Limited understanding of the full biological potential. | High-throughput screening, computational drug design, development of chemical probes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Hydroxyphenyl)-3-methylbutan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where 3-hydroxyphenyl derivatives react with 3-methylbutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to avoid over-acylation or hydroxyl group degradation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . For analogs, oxidation of secondary alcohols to ketones using Jones reagent or PCC has been employed, but the hydroxyl group requires protection (e.g., silylation) to prevent side reactions .

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H NMR distinguishes the aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.5 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~205 ppm).

- FT-IR : Validate the hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups.

- X-ray crystallography : Use SHELX programs for crystal structure refinement, ensuring hydrogen-bonding patterns (e.g., O–H···O interactions) are resolved .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC-MS : Monitor degradation products under stress conditions (e.g., heat, light) using a C18 column and acetonitrile/water gradient.

- TGA/DSC : Evaluate thermal stability; degradation onset temperatures above 150°C suggest robust handling for most experiments.

- Reference standards : Compare with certified impurities (e.g., 3-methylbutan-1-ol byproducts) using ISO 17034 protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Purity variations : Validate compound integrity via orthogonal methods (e.g., NMR + HPLC).

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).

- Structural analogs : Compare with 1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one, noting substituent effects on receptor binding (e.g., serotonin receptor modulation) .

Q. What strategies mitigate hydroxyl group reactivity during derivatization?

- Methodological Answer :

- Protection : Use tert-butyldimethylsilyl (TBS) groups to block the hydroxyl during nucleophilic substitutions or reductions. Deprotection with TBAF restores functionality .

- pH control : Maintain neutral conditions (pH 6–8) to prevent oxidation of the phenolic group during reactions.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict interactions with targets (e.g., cyclooxygenase-2). Focus on the hydroxyl group’s hydrogen-bonding potential.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. Methoxy or chloro substituents at the 2-position improve lipid solubility .

Q. What experimental approaches elucidate the compound’s role in oxidative stress pathways?

- Methodological Answer :

- ROS assays : Use DCFH-DA in macrophage models; compare with N-acetylcysteine controls.

- Gene expression : Perform RNA-seq to identify upregulated antioxidants (e.g., Nrf2 targets) post-treatment.

- Metabolomics : Track glutathione levels via LC-MS to quantify redox balance shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.